molecular formula C17H16F3N3O3 B3526327 4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B3526327
M. Wt: 367.32 g/mol
InChI Key: ZAFOGCNHMCLLAP-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Furan-2-Carbonyl Intermediate: The furan-2-carbonyl group can be synthesized through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.

    Synthesis of the Trifluoromethyl-Substituted Phenyl Intermediate: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Piperazine: The final step involves coupling the furan-2-carbonyl and trifluoromethyl-substituted phenyl intermediates with piperazine. This can be achieved through amide bond formation using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of trifluoromethyl-substituted compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.

    4-(furan-2-carbonyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)12-3-1-4-13(11-12)21-16(25)23-8-6-22(7-9-23)15(24)14-5-2-10-26-14/h1-5,10-11H,6-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOGCNHMCLLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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